2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole
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Overview
Description
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenoxy group, and an aziridine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole typically involves multiple steps, including the formation of the aziridine ring, the attachment of the cyclopropylmethyl group, and the coupling of the phenoxy and thiazole moieties. Common synthetic routes may involve:
Aziridine Formation: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Cyclopropylmethyl Attachment: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction.
Phenoxy and Thiazole Coupling: The final step involves coupling the phenoxy group with the thiazole ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenoxy and thiazole groups may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine
- 4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aziridine moiety, in particular, is a rare feature that can lead to unique interactions with biological targets.
Properties
IUPAC Name |
2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12(1)9-18-10-13(18)11-19-14-3-5-15(6-4-14)20-16-17-7-8-21-16/h3-8,12-13H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHIUUQFGOUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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